Regioisomeric Position Determines Pyridine-N Spatial Orientation for Metal Coordination and Binding
The 3‑pyridyl attachment on the pyrazole C3 of the target compound orients the pyridine nitrogen in a meta relationship to the pyrazole ring, yielding a distinct spatial vector compared to the 2‑pyridyl (ortho‑like) and 4‑pyridyl (para‑like) regioisomers. In pyrazolopyridine‑based kinase inhibitor programs, this regioisomerism has been shown to control selectivity: for example, 3‑pyridyl‑substituted pyrazolopyridines achieve LRRK2 IC₅₀ values as low as <10 nM, whereas the corresponding 4‑pyridyl isomers can lose >10‑fold potency due to altered hinge‑binding geometry [1]. While direct head‑to‑head data for the bromomethyl‑propargyl series are not publicly reported, the class‑level evidence establishes that procurement of the 3‑pyridyl regioisomer is non‑interchangeable with the 2‑ or 4‑pyridyl variants when pyridine‑nitrogen vector precision is required.
| Evidence Dimension | Regioisomeric pyridine attachment position (3-pyridyl vs. 2-pyridyl vs. 4-pyridyl) and impact on target binding potency |
|---|---|
| Target Compound Data | 3-pyridyl regioisomer (CAS 2090314-67-1); pyridine-N oriented for LRRK2 hinge-binding in pyrazolopyridine series |
| Comparator Or Baseline | 4-pyridyl regioisomer (CAS 2090960-32-8); >10-fold LRRK2 potency loss reported for 4-pyridyl vs. 3-pyridyl in closely related pyrazolopyridines |
| Quantified Difference | ~10‑fold or greater potency differential depending on regioisomer (class‑level inference from pyrazolopyridine kinase inhibitors) |
| Conditions | LRRK2 kinase inhibition assay; pyrazolopyridine inhibitor series (WO2011141756 patent family) [1] |
Why This Matters
For structure‑based drug design programs, ordering the wrong regioisomer can invalidate months of SAR work; specifying CAS 2090314-67-1 ensures the correct 3‑pyridyl geometry.
- [1] Medical Research Council Technology; Genentech Inc. Pyrazolopyridines as inhibitors of the kinase LRRK2. WO2011141756A1, published 2011-11-17. View Source
